![molecular formula C11H16ClNO B1371627 (s)-3-Benzyloxy-pyrrolidine hydrochloride CAS No. 931409-74-4](/img/structure/B1371627.png)
(s)-3-Benzyloxy-pyrrolidine hydrochloride
Overview
Description
(s)-3-Benzyloxy-pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The this compound is particularly notable for its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Benzyloxy-pyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from various starting materials such as amino acids or other nitrogen-containing compounds.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This step often involves the use of benzyl alcohol and a suitable base to form the benzyloxy intermediate.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. This step is crucial for obtaining the (s)-enantiomer of the compound.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(s)-3-Benzyloxy-pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted pyrrolidines with different functional groups.
Scientific Research Applications
Pharmaceutical Development
(S)-3-Benzyloxy-pyrrolidine hydrochloride is primarily utilized in the development of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to act as a chiral building block in the synthesis of complex molecules, which is crucial for creating enantiomerically pure drugs.
Case Study: Neurological Drug Development
- Research Focus : The synthesis of novel cholinesterase inhibitors.
- Findings : Compounds derived from pyrrolidine structures demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are essential targets for treating Alzheimer's disease. For instance, derivatives with IC50 values as low as 0.029 µM were identified, indicating potent activity against these enzymes .
Chiral Synthesis
The chiral nature of this compound makes it valuable in asymmetric synthesis processes. This capability is essential for the production of many pharmaceuticals where the stereochemistry of the molecule can significantly influence its biological activity.
Data Table: Chiral Synthesis Applications
Compound Type | Application | Example Activity |
---|---|---|
Chiral Catalysts | Asymmetric reactions | High enantiomeric excess achieved |
Drug Intermediates | Synthesis of enantiomerically pure drugs | Targeting specific receptor interactions |
Biochemical Research
In biochemical research, this compound is employed to study protein interactions and enzyme activities. Its ability to modulate biological pathways makes it a valuable tool for understanding disease mechanisms at a molecular level.
Case Study: Enzyme Activity Modulation
- Research Focus : Investigating the effects on carbonic anhydrase and AChE.
- Findings : The compound was shown to inhibit these enzymes, providing insights into its potential therapeutic roles in conditions like glaucoma and metabolic disorders .
Material Science
This compound also finds applications in material science, particularly in enhancing the properties of polymer matrices. Its incorporation into materials can improve mechanical strength and thermal stability.
Data Table: Material Science Applications
Application Area | Enhancement Type | Example Use Case |
---|---|---|
Polymer Composites | Mechanical properties | Development of durable coatings |
Thermoplastic Elastomers | Thermal stability | Manufacturing flexible components |
Flavor and Fragrance Industry
Due to its aromatic properties, this compound has applications in the flavor and fragrance industry. It serves as a precursor for creating unique scents and flavors in food and cosmetic products.
Case Study: Fragrance Development
Mechanism of Action
The mechanism of action of (s)-3-Benzyloxy-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound of (s)-3-Benzyloxy-pyrrolidine hydrochloride, which lacks the benzyloxy group.
N-Benzylpyrrolidine: A similar compound with a benzyl group attached to the nitrogen atom.
3-Hydroxy-pyrrolidine: A compound with a hydroxyl group at the 3-position instead of a benzyloxy group.
Uniqueness
This compound is unique due to its chiral nature and the presence of the benzyloxy group, which imparts specific chemical and biological properties. These features make it valuable in asymmetric synthesis and as a chiral building block in various applications.
Biological Activity
(S)-3-Benzyloxy-pyrrolidine hydrochloride is a chiral compound with notable biological activities, particularly in pharmacology. Its unique structure allows it to interact selectively with various biological targets, making it a candidate for drug development and other therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
Property | Value |
---|---|
Molecular Formula | CHClN |
Molecular Weight | 201.70 g/mol |
Chiral Center | Yes |
The presence of the benzyloxy group enhances its lipophilicity, which can influence its bioavailability and interaction with biological receptors.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The chiral nature of the compound allows for selective binding to these targets, which can lead to various biological effects. For instance, it may modulate enzyme activity or receptor signaling pathways, contributing to its pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Pyrrolidine derivatives, including (S)-3-Benzyloxy-pyrrolidine, have been studied for their potential antimicrobial properties. These compounds can inhibit bacterial growth and may be effective against various pathogens.
- Antioxidant Properties : The compound may exhibit antioxidant effects, which can be beneficial in preventing oxidative stress-related diseases.
- Neurotransmitter Interaction : Preliminary studies suggest that (S)-3-Benzyloxy-pyrrolidine could interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
Case Studies and Experimental Data
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including (S)-3-Benzyloxy-pyrrolidine. Results indicated a significant reduction in bacterial viability against strains such as E. coli and Staphylococcus aureus at varying concentrations.
- Cell Proliferation Assays :
Table of Biological Activities
Properties
IUPAC Name |
(3S)-3-phenylmethoxypyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPRPABXTKKPPY-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661368 | |
Record name | (3S)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931409-74-4 | |
Record name | (3S)-3-(Benzyloxy)pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 931409-74-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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